molecular formula C10H8ClN3 B3051093 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine CAS No. 30937-70-3

2-Chloro-4-methyl-6-phenyl-1,3,5-triazine

Cat. No.: B3051093
CAS No.: 30937-70-3
M. Wt: 205.64 g/mol
InChI Key: MZHFNHGPRUIATC-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-phenyl-1,3,5-triazine is a heterocyclic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, characterized by the presence of a chloro, methyl, and phenyl group attached to the triazine ring, imparts distinct chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method includes the reaction of cyanuric chloride with methylamine and phenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-Chloro-4-methyl-6-phenyl-1,3,5-triazine serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various substitutions that can lead to the formation of novel compounds. It is particularly useful in synthesizing triazine derivatives which have applications in pharmaceuticals and agrochemicals.

Table 1: Examples of Synthetic Reactions Involving this compound

Reaction TypeProductYield (%)Reference
Coupling with aminesTriazine-based pharmaceuticals85
Synthesis of OLEDsPhosphorescent materials91
Peptide couplingBioactive peptides90

Pharmaceutical Applications

Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds exhibit significant anti-proliferative activity against various cancer cell lines, including breast and colon cancer. The mechanism often involves the inhibition of critical enzymes involved in cell growth and proliferation.

Case Study: Anticancer Activity
A study investigated the effects of triazine derivatives on human colon cancer cells (DLD and Ht-29). The results indicated that these compounds significantly inhibited cell proliferation through mechanisms involving PI3K pathways, showcasing their potential as therapeutic agents against resistant cancer types .

Materials Science

Use in OLED Technology
The compound is also utilized in the development of organic light-emitting diodes (OLEDs). Its derivatives are incorporated into host materials that enhance the efficiency and stability of OLEDs, making them suitable for commercial applications in displays and lighting.

Table 2: Properties of Triazine Derivatives Used in OLEDs

CompoundEfficiency (%)Stability (hours)Application Area
2-Chloro-4-methyl-6-phenyl95>100Display technology
Triazine-based host material90>200Lighting applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic processes . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a chloro, methyl, and phenyl group makes it versatile for various synthetic applications and research studies.

Biological Activity

2-Chloro-4-methyl-6-phenyl-1,3,5-triazine is a compound belonging to the triazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN5, characterized by a triazine ring with various substituents that influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, it has shown significant activity against colon cancer cell lines such as DLD-1 and HT-29.
    • Case Study : One study reported that derivatives of 1,3,5-triazines with similar structures induced time-dependent cytotoxicity in colon cancer cells, highlighting their potential as chemotherapeutic agents .
  • Antimicrobial Properties :
    • Mechanism : The triazine derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
    • Research Findings : A study indicated that certain triazine derivatives inhibited the growth of antibiotic-resistant bacterial strains .
  • Antitubercular Activity :
    • Mechanism : Some studies have explored the efficacy of triazine compounds against Mycobacterium tuberculosis. The proposed mechanism involves the inhibition of bacterial metabolism and cell wall synthesis.
    • Findings : Research has shown that specific triazines can enhance the efficacy of existing antitubercular drugs .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Some derivatives have been found to inhibit kinases involved in cancer cell signaling pathways (e.g., PI3K and mTOR), leading to reduced tumor growth and enhanced apoptosis .
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways by modulating Bcl-2 family proteins, which are crucial regulators of cell death .

Data Table: Biological Activities of this compound

Biological ActivityTarget Cell LinesIC50 Values (µM)Mechanism
AnticancerDLD-113.71Apoptosis induction
HT-2917.78Cell cycle arrest
AntimicrobialVarious bacteriaVariesMembrane disruption
AntitubercularM. tuberculosisVariesInhibition of metabolism

Properties

IUPAC Name

2-chloro-4-methyl-6-phenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-12-9(14-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHFNHGPRUIATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275371
Record name 2-chloro-4-methyl-6-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30937-70-3
Record name 2-chloro-4-methyl-6-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Step 2) In 85 ml of dry tetrahydrofuran was dissolved 17 g of 2,4-dichloro-6-phenyl-1,3,5-triazine. To this solution on an ice-water bath was added 135 ml of 1M methylmagnesium bromide-tetrahydrofuran dropwise over about 30 minutes. After completion of dropwise addition, the mixture was stirred at room temperature for 2 hours. This reaction mixture was poured into iced water and extracted with ethyl acetate. The extract was washed with water, dried over MgSO4, and concentrated. The residue was purified with silica gel column chromatography to provide 3.6 g of the title compound as white crystals.
Name
methylmagnesium bromide tetrahydrofuran
Quantity
135 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-4-methyl-6-phenyl-1,3,5-triazine
2-Chloro-4-methyl-6-phenyl-1,3,5-triazine
2-Chloro-4-methyl-6-phenyl-1,3,5-triazine
2-Chloro-4-methyl-6-phenyl-1,3,5-triazine
2-Chloro-4-methyl-6-phenyl-1,3,5-triazine
2-Chloro-4-methyl-6-phenyl-1,3,5-triazine

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